3-Amino-4-(trifluoromethoxy)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

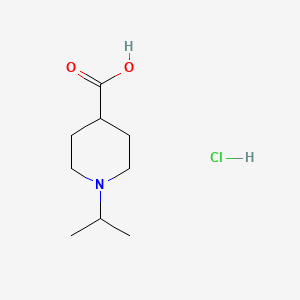

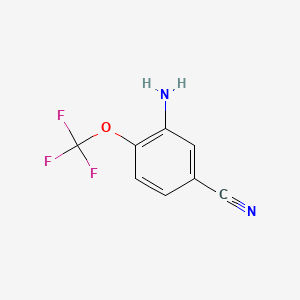

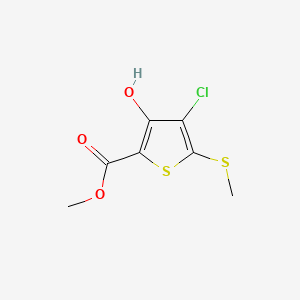

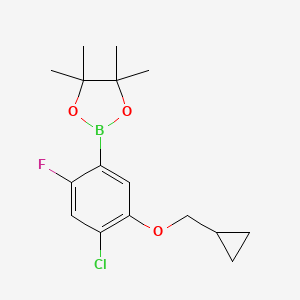

“3-Amino-4-(trifluoromethoxy)benzonitrile” is an aromatic ether . It is a key intermediate in the synthesis of fluvoxamine .

Molecular Structure Analysis

The molecular formula of “3-Amino-4-(trifluoromethoxy)benzonitrile” is C8H5F3N2O . The InChI code is 1S/C8H5F3N2O/c9-8(10,11)14-7-2-1-5(4-12)3-6(7)13/h1-3H,13H2 .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Amino-4-(trifluoromethoxy)benzonitrile” include a molecular weight of 202.14 , a density of 1.4±0.1 g/cm3 , a boiling point of 286.6±40.0 °C at 760 mmHg , and a flash point of 127.1±27.3 °C .Scientific Research Applications

Pharmacology: Potential Therapeutic Agent Synthesis

3-Amino-4-(trifluoromethoxy)benzonitrile shows promise in pharmacology as a precursor for synthesizing various therapeutic agents. Its trifluoromethoxy group is particularly significant in enhancing the bioavailability and metabolic stability of pharmaceuticals .

Material Science: Advanced Material Development

In material science, this compound can be utilized to develop advanced materials with unique properties, such as high thermal stability and chemical resistance, which are essential for creating specialized coatings and polymers .

Chemical Synthesis: Building Block for Complex Molecules

As a versatile building block, 3-Amino-4-(trifluoromethoxy)benzonitrile is used in chemical synthesis to construct complex molecules, including heterocyclic compounds that are prevalent in many drugs and agrochemicals .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, researchers can use this compound to study enzyme inhibition, as its structural components may interact with active sites, providing insights into enzyme function and potential drug interactions .

Medical Research: Cancer Treatment Research

This compound’s potential to act as a starting material in the synthesis of compounds that inhibit the growth of cancer cells makes it valuable in medical research, particularly in the search for new cancer treatments .

Industrial Applications: Specialty Chemical Manufacturing

In the industrial sector, 3-Amino-4-(trifluoromethoxy)benzonitrile can be used in the manufacturing of specialty chemicals that require specific fluorinated structures for their unique properties .

Safety and Hazards

“3-Amino-4-(trifluoromethoxy)benzonitrile” is considered hazardous. It has hazard statements H302-H317-H319 , indicating that it is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

3-amino-4-(trifluoromethoxy)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O/c9-8(10,11)14-7-2-1-5(4-12)3-6(7)13/h1-3H,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSQURZRBBZTFKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)N)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50697343 |

Source

|

| Record name | 3-Amino-4-(trifluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1220630-86-3 |

Source

|

| Record name | 3-Amino-4-(trifluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-Chlorophenyl)(4-fluorophenyl)methyl]acetamide](/img/structure/B595788.png)

![3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine](/img/structure/B595806.png)